molecular formula C10H12ClNO2 B12103773 3-((4-Chlorobenzyl)amino)propanoic acid

3-((4-Chlorobenzyl)amino)propanoic acid

Cat. No.: B12103773
M. Wt: 213.66 g/mol
InChI Key: IYYANEAXGXRRNO-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chlorophenyl)propanoic acid , is a chemical compound with the molecular formula C₉H₁₀ClNO₂. It has a molecular weight of 199.634 g/mol and a density of approximately 1.3 g/cm³. The compound does not have a specific melting point reported .

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3-((4-Chlorobenzyl)amino)propanoic acid involves the following steps:

    Acylation: Start with 4-chlorobenzylamine (C₇H₈ClN) and react it with acetic anhydride (C₄H₆O₃) to form the corresponding acylated intermediate.

    Hydrolysis: The acylated intermediate is then hydrolyzed using a strong base (such as sodium hydroxide) to yield this compound.

Industrial Production:: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

3-((4-Chlorobenzyl)amino)propanoic acid can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, replacing functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Major products formed from these reactions include derivatives of the parent compound, such as amides, esters, or substituted propanoic acids.

Scientific Research Applications

3-((4-Chlorobenzyl)amino)propanoic acid finds applications in various scientific fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a pharmacophore or ligand.

    Medicine: Studied for its biological activity, including potential therapeutic effects.

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism by which 3-((4-Chlorobenzyl)amino)propanoic acid exerts its effects depends on its specific application. It could involve interactions with molecular targets (such as receptors or enzymes) or modulation of cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs of 3-((4-Chlorobenzyl)amino)propanoic acid, similar compounds include other amino acids with aromatic substituents. the unique combination of a chlorobenzyl group and an amino acid backbone sets it apart.

Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI Key

IYYANEAXGXRRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)Cl

Origin of Product

United States

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